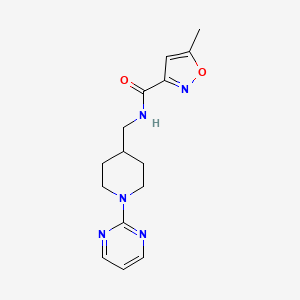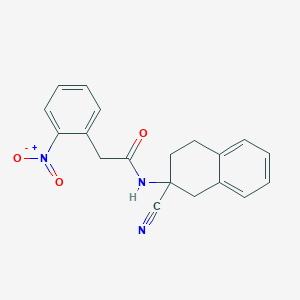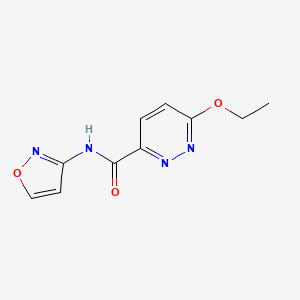![molecular formula C16H21NO5 B2669988 5-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid CAS No. 2385797-57-7](/img/structure/B2669988.png)
5-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Fluorophores and Labeling Reagents
One area of application involves the development of novel fluorophores, such as those derived from related compounds like 5-methoxyindole-3-acetic acid. These fluorophores exhibit strong fluorescence across a wide pH range, making them suitable for biomedical analysis. Their stability under light and heat and their utility in fluorescent labeling of carboxylic acids for analytical purposes highlight their significance in scientific research Junzo Hirano et al., 2004.
Cyclization Reactions and Chemical Synthesis
Cyclization reactions involving methoxycarbonyl phenyl derivatives have been studied, illustrating the synthetic utility of such compounds in creating complex heterocyclic structures. These reactions are crucial for developing pharmaceuticals and studying organic chemistry and chemical synthesis I. Ukrainets et al., 2014.
Antineoplastic Activity
The synthesis of derivatives involving similar structural frameworks has been reported, with some compounds showing antineoplastic activity. This indicates the potential application of such compounds in developing new cancer treatments W. Anderson et al., 1984.
Pro-drug Systems
Compounds structurally related to the query have been explored as potential bioreductively activated pro-drug systems. This research is pivotal in developing targeted therapies that can selectively release therapeutic drugs in hypoxic solid tumors, illustrating an innovative approach to cancer treatment J. Berry et al., 1997.
Inhibition of Tubulin Polymerization
Research on methoxy-substituted compounds has demonstrated their ability to inhibit tubulin polymerization, a mechanism that can be leveraged in developing new anticancer agents. This area of study is critical for understanding how to disrupt cancer cell growth effectively R. Gastpar et al., 1998.
properties
IUPAC Name |
5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-10-12(9-17)11(14(18)19)5-6-13(10)21-4/h5-6H,7-9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABJHSKPXZMXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2669915.png)

![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2669918.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2669919.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2669921.png)


![2-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine;dihydrochloride](/img/structure/B2669925.png)
